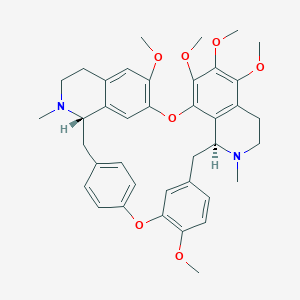

Hernandezine

Description

This compound has been reported in Thalictrum alpinum, Thalictrum foetidum, and other organisms with data available.

from Thalictrum glandulosissimum; structure given in first source; RN given refers to (1beta)-isomer; RN for cpd without isomeric designation not avail 3/91

Properties

IUPAC Name |

(1S,14S)-9,19,20,21,25-pentamethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H44N2O7/c1-40-16-14-25-21-32(43-4)34-22-28(25)29(40)18-23-8-11-26(12-9-23)47-33-20-24(10-13-31(33)42-3)19-30-35-27(15-17-41(30)2)36(44-5)38(45-6)39(46-7)37(35)48-34/h8-13,20-22,29-30H,14-19H2,1-7H3/t29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZMQNZACIFDBL-KYJUHHDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H44N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40216926 | |

| Record name | Hernandezine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6681-13-6 | |

| Record name | (4aS,16aS)-3,4,4a,5,16a,17,18,19-Octahydro-12,20,21,22,26-pentamethoxy-4,17-dimethyl-16H-1,24:6,9-dietheno-11,15-metheno-2H-pyrido[2′,3′:17,18][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6681-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hernandezine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006681136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hernandezine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HERNANDEZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPH24MXX7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Activity of Hernandezine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hernandezine, a bisbenzylisoquinoline alkaloid with significant potential in oncological research. The document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, presented in a format tailored for scientific and drug development applications.

Chemical Identity and Structure

This compound is a complex tetrahydroquinoline alkaloid belonging to the bisbenzylisoquinoline class.[1] It is a natural product that has been isolated from plants of the Thalictrum genus, particularly Thalictrum glandulosissimum, a plant utilized in traditional Chinese medicine.[2][3][4] The core structure of this compound consists of two benzyl-tetrahydroquinoline units linked by ether groups.[5]

The definitive chemical structure is presented below:

Chemical Formula: C₃₉H₄₄N₂O₇[5]

IUPAC Name: (1S,14S)-9,19,20,21,25-pentamethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.2³,⁶.1⁸,¹².1¹⁴,¹⁸.0²⁷,³¹.0²²,³³]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaene[5]

SMILES (Isomeric): CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)OC)OC[3][5]

While the structure has been elucidated, specific primary ¹H-NMR, ¹³C-NMR, and single-crystal X-ray diffraction data for this compound were not available in the surveyed literature. Such data are foundational for absolute structural confirmation and are typically found in specialized natural product chemistry publications.

Physicochemical and Quantitative Data

The known physicochemical properties and biological activity data for this compound are summarized in the tables below for ease of reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 652.8 g/mol | [5][6] |

| CAS Number | 6681-13-6 | [1][5][7] |

| Physical Form | Powder | [7] |

| Melting Point | 156-157 °C | [7] |

| Optical Activity | [α]D +216° (c=1, chloroform) | [7] |

| XLogP3 | 6.4 | [5][6][8] |

| Topological Polar Surface Area | 71.1 Ų | [3][5][8] |

| Hydrogen Bond Donors | 0 | [8] |

| Hydrogen Bond Acceptors | 9 | [8] |

| Rotatable Bond Count | 5 | [8] |

| Solubility | Soluble in chloroform; poorly soluble in ethanol, methanol. | [7] |

Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time | Source |

| A549 | Lung Cancer | 7.59 | 72 h | [5] |

| H1299 | Lung Cancer | 6.74 | 72 h | [5] |

| HepG2 | Liver Cancer | 7.42 | 72 h | [5] |

| Hep3B | Liver Cancer | 6.71 | 72 h | [5] |

| Capan-1 | Pancreatic Cancer | 47.7 | 24 h | [9] |

| Capan-1 | Pancreatic Cancer | 14.8 | 48 h | [9] |

| SW1990 | Pancreatic Cancer | 40.1 | 24 h | [9] |

| SW1990 | Pancreatic Cancer | 27.5 | 48 h | [9] |

| LO2 | Normal Liver Hepatocytes | 65.1 | 72 h | [5] |

Mechanism of Action: AMPK Activation and Autophagy Induction

This compound has been identified as a novel, natural activator of AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status.[2][4] Its mechanism of action is particularly relevant in the context of drug-resistant cancers that are often apoptosis-resistant. By directly activating AMPK, this compound triggers a signaling cascade that leads to autophagic cell death.[4][5]

The key steps in this pathway are:

-

AMPK Activation: this compound directly or indirectly activates AMPK, leading to its phosphorylation.[5][6] One proposed mechanism is that this compound prevents the dephosphorylation of phosphorylated AMPK, thus prolonging its activity.[6]

-

mTORC1 Inhibition: Activated AMPK phosphorylates and inhibits the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation.[2][5] This is a crucial step for initiating autophagy.

-

Autophagy Induction: Inhibition of mTORC1 de-represses the ULK1 complex, a key initiator of autophagy.[5] This leads to the formation of autophagosomes, which sequester cellular components for degradation.

-

Autophagic Cell Death: In cancer cells, particularly those resistant to apoptosis, the sustained and intense autophagy induced by this compound leads to cell death.[2][5]

Some studies also indicate that this compound can increase the generation of reactive oxygen species (ROS), which can act upstream to further activate the AMPK signaling pathway.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe protocols for the isolation of this compound and its characterization in key biological assays.

This protocol outlines a general method for the extraction of the total alkaloid fraction from the plant source, which would then be subjected to further chromatographic separation to yield pure this compound.[8]

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][10]

-

Cell Plating: Seed cells (e.g., 1 x 10⁴ cells/well) in 96-well plates and culture overnight.

-

Compound Preparation: Prepare a stock solution of this compound (e.g., 100 mM in DMSO).[5] Create serial dilutions to achieve the desired final concentrations for treatment.

-

Treatment: Treat cells with various concentrations of this compound for specified time periods (e.g., 24, 48, or 72 hours).[5][10] Include a DMSO-only control.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.05 mg/mL and incubate for 4 hours at 37°C.[10]

-

Formazan Solubilization: Remove the MTT medium and add DMSO to each well to dissolve the resulting formazan crystals.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[10]

-

Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells. Determine IC₅₀ values using appropriate software.[5]

Confirming autophagy induction requires multiple lines of evidence. The two most common methods are the quantification of LC3-positive puncta and the analysis of LC3 protein conversion via Western blot.[5][11]

4.3.1 Visualization of LC3 Puncta by Fluorescence Microscopy

This method visualizes the relocalization of the LC3 protein to the autophagosome membrane.[5][11]

-

Cell Preparation: Plate cells on coverslips in a 6- or 12-well plate. For transient expression, transfect cells with an EGFP-LC3 plasmid for 24 hours.[5]

-

Treatment: Treat cells with this compound (e.g., 10 µM) or a DMSO control for 24 hours.[5]

-

Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with a detergent like Triton X-100 or saponin.

-

Staining (for endogenous LC3): If not using EGFP-LC3, incubate cells with a primary anti-LC3 antibody overnight at 4°C, followed by incubation with a fluorescently-tagged secondary antibody (e.g., TRITC) for 1 hour at 37°C.[5]

-

Mounting and Imaging: Mount coverslips onto slides using mounting media.[5] Capture images using a fluorescence or confocal microscope.

-

Quantification: Quantify autophagy by counting the number of cells exhibiting a punctate fluorescence pattern (e.g., ≥10 dots per cell).[5] Score a minimum of 1000 cells from random fields.

4.3.2 Monitoring LC3-I to LC3-II Conversion by Western Blot

This biochemical assay detects the lipidation of cytosolic LC3-I (18 kDa) to the autophagosome-associated form, LC3-II (16 kDa).[5]

-

Cell Lysis: Treat cells with this compound for the desired time. To measure autophagic flux, include a condition where cells are co-treated with a lysosomal inhibitor (e.g., 10 nM Bafilomycin A1) for the final 3 hours of the experiment.[5][12] Harvest and lyse the cells in an appropriate lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate overnight with a primary antibody against LC3.[5] Follow this with incubation with an HRP-conjugated secondary antibody for 1 hour.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities for LC3-I, LC3-II, and a loading control (e.g., β-actin). An increase in the LC3-II/LC3-I ratio or the LC3-II/β-actin ratio indicates autophagy induction.[5] A greater accumulation of LC3-II in the presence of a lysosomal inhibitor compared to its absence confirms active autophagic flux.[5][11]

References

- 1. BIAdb: A Database for Benzylisoquinoline Alkaloids [crdd.osdd.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. vdoc.pub [vdoc.pub]

- 4. A Method for Rapid Screening of Anilide-Containing AMPK Modulators Based on Computational Docking and Biological Valida… [ouci.dntb.gov.ua]

- 5. Potent Ruthenium−Ferrocene Bimetallic Antitumor Antiangiogenic Agent That Circumvents Platinum Resistance: From Synthesis and Mechanistic Studies to In Vivo Evaluation in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. uodiyala.edu.iq [uodiyala.edu.iq]

- 8. BIAdb: A curated database of benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bisbenzylisoquinoline alkaloids - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Hernandezine's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hernandezine, a bisbenzylisoquinoline alkaloid derived from plants of the Thalictrum genus, has emerged as a potent anti-cancer agent with a multifaceted mechanism of action.[1][2] Unlike conventional chemotherapeutics that often face challenges with drug resistance, this compound effectively induces cell death in various cancer types, including apoptosis-resistant and multidrug-resistant (MDR) cells.[3][4][5] Its primary mode of action involves the direct activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][6][7] This activation triggers a cascade of downstream signaling events, leading to multiple forms of programmed cell death, including apoptosis, necroptosis, and a unique dual-modulatory effect on autophagy. This guide provides an in-depth technical overview of this compound's molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual signaling pathways to facilitate further research and drug development.

Core Mechanism: AMPK Activation and Downstream Signaling

The cornerstone of this compound's anti-cancer activity is its function as a direct activator of AMP-activated protein kinase (AMPK).[3][6] Activation of AMPK disrupts the metabolic balance in cancer cells, which are heavily reliant on pathways like aerobic glycolysis (the Warburg effect) and de novo lipogenesis for rapid proliferation.[8] this compound-induced AMPK activation initiates several key downstream signaling cascades.

-

ROS-AMPK-mTOR Axis : this compound treatment leads to an increase in intracellular Reactive Oxygen Species (ROS).[1][9] This ROS generation acts as an upstream signal that promotes the phosphorylation and activation of AMPK.[6][10][11] Activated AMPK, in turn, negatively regulates the mammalian target of rapamycin (mTOR) signaling pathway, a critical pathway for cell growth and proliferation that is often hyperactivated in cancer.[1][11]

-

PI3K/AKT Pathway Inhibition : Studies in hepatocellular carcinoma have shown that this compound inhibits the phosphatidylinositol 3-kinase (PI3K)–protein kinase B (AKT) signaling pathway.[2][9] The inactivation of this pro-survival pathway contributes to the inhibition of cell proliferation and the induction of apoptosis.[9]

-

MAPK Pathway Activation : In breast cancer cells, this compound treatment increases the phosphorylation of key components of the mitogen-activated protein kinase (MAPK) signaling pathway, including JNK, ERK, and p38, contributing to the induction of cell death.[1]

Signaling Pathway Overview

Caption: this compound's core signaling cascade in cancer cells.

Modes of Induced Cell Death

This compound induces cancer cell death through multiple, interconnected pathways, making it effective even in cells resistant to conventional apoptosis.[1][3]

Autophagy: A Dual-Edged Sword

A fascinating aspect of this compound's mechanism is its dual effect on autophagy.[1] It initially triggers autophagosome formation through both canonical (AMPK-dependent) and noncanonical pathways.[1][12] However, it concurrently impairs the late stage of autophagy by disrupting lysosomal function.[1][13] This is achieved by increasing lysosomal pH and inhibiting the maturation of critical lysosomal proteases like cathepsin D.[12] The result is a blockage of autophagic flux, leading to the accumulation of non-degradative autolysosomes and ultimately contributing to autophagic cell death.[6][13] This process also involves mitophagy, the selective degradation of damaged mitochondria.[1][13]

Caption: Dual modulation of autophagic flux by this compound.

Apoptosis and Necroptosis

In addition to autophagy, this compound is a potent inducer of apoptosis (programmed cell death) and necroptosis (a programmed form of necrosis).[1][12][13]

-

Apoptosis : this compound triggers the intrinsic, mitochondrial-regulated apoptosis pathway.[1] This is characterized by a loss of mitochondrial membrane potential, increased ROS generation, an elevated Bax/Bcl-2 ratio, downregulation of anti-apoptotic proteins like XIAP and Mcl-1, and the cleavage and activation of executioner caspases (e.g., caspase-3) and PARP.[1]

-

Necroptosis : The induction of cell death by this compound can be suppressed by necroptosis inhibitors, confirming the activation of this cell death pathway alongside apoptosis and autophagy.[1]

Cell Cycle Arrest

In hepatocellular carcinoma cell lines (HepG2 and Hep3B), this compound has been shown to cause a significant G0/G1 phase cell cycle arrest.[2][9] This effect is mediated by the inhibition of the PI3K/AKT pathway, which disrupts the formation of the cyclin-dependent kinase 4 (CDK4) and cyclin D1 dimer required for G1 phase progression.[2][9]

Quantitative Data Summary

The anti-cancer efficacy of this compound has been quantified across various cell lines.

Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound

| Cell Line | Cancer Type | IC₅₀ (μM) | Citation |

| A549 | Lung Cancer | 7.59 | [3] |

| H1299 | Lung Cancer | 6.74 | [3] |

| MCF-7 | Breast Cancer | >10 (approx.) | [3] |

| HepG2 | Liver Cancer | 7.42 | [3] |

| Hep3B | Liver Cancer | 6.71 | [3] |

| Capan-1 | Pancreatic Cancer | 47.7 | [10][11] |

| SW1990 | Pancreatic Cancer | 40.1 | [10][11] |

| HeLa | Cervical Cancer | >10 (approx.) | [3] |

| PC3 | Prostate Cancer | >10 (approx.) | [3] |

| LO2 | Normal Hepatocytes | 65.1 | [3] |

Note: The higher IC₅₀ value in the normal LO2 cell line suggests a degree of selective cytotoxicity towards cancer cells.[3]

Table 2: Summary of Molecular Effects of this compound Treatment

| Pathway/Marker | Effect | Cancer Models | Citation |

| AMPK Signaling | |||

| p-AMPK | Increased | Various | [3][11] |

| p-ACC | Increased | Various | [3] |

| mTOR Signaling | |||

| p-mTOR / p-p70S6K | Decreased | Pancreatic | [11] |

| Apoptosis | |||

| Cleaved Caspase-3 | Increased | Gastric, Lung | [1] |

| Cleaved PARP | Increased | Breast | [1] |

| Bax/Bcl-2 Ratio | Increased | Breast | [1] |

| XIAP, Mcl-1 | Decreased | Lung | [1] |

| Autophagy | |||

| LC3-II Conversion | Increased | Various | [1][3][10] |

| SQSTM1/p62 | Increased (flux block) | Breast | [1] |

| MAPK Signaling | |||

| p-JNK, p-ERK, p-p38 | Increased | Breast | [1] |

| Cell Cycle | |||

| G0/G1 Phase Cells | Increased | Liver | [2][9] |

Key Experimental Protocols

The following are generalized methodologies for experiments cited in the study of this compound's mechanism of action.

Cell Viability and Cytotoxicity (MTT Assay)

-

Cell Seeding : Plate cancer cells (e.g., A549, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment : Treat the cells with a serial dilution of this compound (e.g., 0.1 μM to 100 μM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Incubation : Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis : Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) using non-linear regression analysis.

Western Blotting for Protein Expression

-

Cell Lysis : After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE : Denature equal amounts of protein (e.g., 20-40 μg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking & Antibody Incubation : Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., p-AMPK, LC3, cleaved caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody & Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis : Densitometrically quantify the protein bands and normalize them to a loading control (e.g., β-actin or GAPDH).

Autophagic Flux Analysis (RFP-GFP-LC3 Reporter Assay)

-

Transfection : Transfect cells with a tandem fluorescent mRFP-GFP-LC3 plasmid. In this system, GFP fluorescence is quenched in the acidic environment of the lysosome, while RFP fluorescence persists.

-

Treatment : After transfection, treat the cells with this compound or controls (e.g., Bafilomycin A1, a known autophagy flux inhibitor).

-

Imaging : Visualize the cells using a fluorescence or confocal microscope.

-

Analysis :

-

Autophagosomes : Appear as yellow puncta (colocalization of GFP and RFP).

-

Autolysosomes : Appear as red-only puncta (GFP is quenched).

-

An increase in yellow puncta indicates induction of autophagy. An accumulation of red puncta (or a high red-to-yellow ratio) after treatment, especially compared to a positive control, indicates successful fusion but impaired lysosomal degradation, confirming a block in autophagic flux.[1]

-

Experimental Workflow Example

References

- 1. toyama.repo.nii.ac.jp [toyama.repo.nii.ac.jp]

- 2. Inhibitory Effect of this compound on the Proliferation of Hepatocellular Carcinoma [jstage.jst.go.jp]

- 3. This compound, a novel AMPK activator induces autophagic cell death in drug-resistant cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. This compound, a novel AMPK activator induces autophagic cell death in drug-resistant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound induces autophagic cell death in human pancreatic cancer cells via activation of the ROS/AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 9. Inhibitory Effect of this compound on the Proliferation of Hepatocellular Carcinoma [jstage.jst.go.jp]

- 10. This compound induces autophagic cell death in human pancreatic cancer cells via activation of the ROS/AMPK signaling pathway - Song - Acta Pharmacologica Sinica [chinaphar.com]

- 11. cdn.amegroups.cn [cdn.amegroups.cn]

- 12. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 13. This compound promotes cancer cell apoptosis and disrupts the lysosomal acidic environment and cathepsin D maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Botanical Treasury of Hernandezine: An In-depth Guide to its Natural Sources in Thalictrum

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural sourcing of Hernandezine, a promising bisbenzylisoquinoline alkaloid, from various species of the genus Thalictrum. This document provides a comprehensive overview of the known Thalictrum species containing this compound, detailed methodologies for its extraction and quantification, and a summary of the available, albeit limited, quantitative data.

Introduction to this compound and the Genus Thalictrum

This compound is a bioactive bisbenzylisoquinoline alkaloid that has garnered significant interest in the scientific community for its potential therapeutic applications, including its use in managing hypertension and its cytotoxic effects on cancer cells. The genus Thalictrum, commonly known as meadow-rue, belongs to the Ranunculaceae family and comprises a diverse group of perennial herbs. These plants are rich sources of various alkaloids, with this compound being a notable constituent in several species. This guide aims to serve as a foundational resource for researchers looking to isolate and study this compound from its natural plant sources.

Thalictrum Species as Natural Sources of this compound

This compound has been identified in a variety of Thalictrum species. While its presence is qualitatively documented in several publications, comprehensive quantitative data across different species and plant parts remain scarce. The following species have been reported to contain this compound:

-

Thalictrum hernandezii [1]

-

Thalictrum fendleri [1]

-

Thalictrum podocarpum [1]

-

Thalictrum rochebrunianum [1]

-

Thalictrum flavum

-

Thalictrum simplex [1]

Quantitative Analysis of this compound in Thalictrum Species

Despite the identification of this compound in multiple Thalictrum species, there is a notable lack of published quantitative data regarding its concentration. Most studies focus on the isolation and structural elucidation of a range of alkaloids from a particular species, rather than the specific quantification of this compound.

The table below has been structured to present quantitative data; however, due to the limited information available in the reviewed scientific literature, specific yield percentages or concentrations of this compound from various Thalictrum species could not be populated. This represents a significant research gap for scientists interested in the natural sourcing and commercialization of this compound.

| Thalictrum Species | Plant Part | This compound Content (mg/g dry weight or % yield) | Reference |

| Thalictrum podocarpum | Roots | Data not available | [1] |

| Thalictrum glandulosissimum | Whole Plant | Data not available | [1][2] |

| Thalictrum flavum | Roots | Data not available | |

| Thalictrum fendleri | Not Specified | Data not available | [1] |

| Thalictrum rochebrunianum | Not Specified | Data not available | [1] |

| Thalictrum simplex | Not Specified | Data not available | [1] |

| Thalictrum hernandezii | Not Specified | Data not available | [1] |

Experimental Protocols

General Alkaloid Extraction from Thalictrum Species

A general protocol for the extraction of total alkaloids from Thalictrum plants can be adapted for the initial isolation of this compound. The following method is based on a patented extraction process for Thalictrum alkaloids.

Objective: To extract total alkaloids from the plant material.

Materials and Reagents:

-

Dried and pulverized Thalictrum plant material (e.g., roots, whole plant)

-

0.5-5% Hydrochloric acid solution

-

Ammonia water

-

Methanol

-

Activated carbon

-

Ethanol

Procedure:

-

Percolation Extraction: Macerate the pulverized plant material with a 0.5-5% hydrochloric acid solution to extract the alkaloids.

-

Filtration and Concentration: Filter the extract and subject it to ultrafiltration. The permeate is then concentrated using a nanofiltration membrane.

-

Column Chromatography: Pass the concentrated solution through a macroporous resin column.

-

Elution and Precipitation: Elute the column with water and collect the eluate. Adjust the pH of the collected liquid to 8-10 with ammonia water to precipitate the total alkaloids.

-

Purification: Allow the precipitate to settle, then centrifuge to collect the solid. Dissolve the precipitate in methanol and decolorize with activated carbon.

-

Crystallization: Induce crystallization by cold preservation. The resulting crystals can be further purified by recrystallization from an ethanol solution.

UPLC-MS/MS Method for Quantification of this compound

While a specific validated method for this compound quantification in Thalictrum plant material is not detailed in the available literature, a validated UHPLC-MS/MS method for the quantification of this compound in rat plasma has been published.[3] This method provides a strong foundation for developing a similar assay for plant extracts.

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (MS/MS)

Chromatographic Conditions (based on the analysis in plasma): [3]

-

Column: Agilent ZORBAX Eclipse Plus C18

-

Mobile Phase: Isocratic elution with acetonitrile and water (containing 10mM ammonium acetate)[3]

-

Flow Rate: Not specified for plant material

-

Column Temperature: Not specified for plant material

Mass Spectrometry Conditions (based on the analysis in plasma): [3]

-

Ionization Mode: Positive Ionization

-

Monitoring Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transition for this compound: m/z 653.4 → 411.2[3]

-

Internal Standard (IS) Example: Tetrandrine (m/z 623.3 → 381.3)[3]

Method Validation: A method for quantifying this compound in plant extracts would require validation according to ICH guidelines (Q2R1), including assessment of:[4]

-

Specificity

-

Linearity

-

Lower Limit of Detection (LOD)

-

Lower Limit of Quantification (LOQ)

-

Precision (intra-day and inter-day)

-

Accuracy (recovery)

-

Stability

Visualized Workflows and Pathways

General Experimental Workflow for this compound Isolation and Quantification

Caption: Workflow for this compound Isolation.

Logical Relationship of Analytical Method Validation

Caption: Analytical Method Validation Parameters.

Conclusion and Future Directions

While it is well-established that several Thalictrum species are natural sources of this compound, this guide highlights a significant gap in the scientific literature concerning the quantitative assessment of this alkaloid in its native plant sources. The provided experimental protocols, adapted from existing literature on Thalictrum alkaloids and this compound analysis in biological matrices, offer a solid starting point for researchers. Future research should focus on systematic screening and quantitative analysis of this compound across various Thalictrum species and different plant parts to identify high-yielding sources. Such studies are crucial for advancing the research and development of this compound for potential pharmaceutical applications.

References

- 1. jag.journalagent.com [jag.journalagent.com]

- 2. [A new antiviral isoquinoline alkaloid from Thalictrum glandulosissimum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of a novel anticancer AMPK activator this compound in rat plasma and tissues with a validated UHPLC-MS/MS method: Application to pharmacokinetics and tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. plantsjournal.com [plantsjournal.com]

The Diverse Pharmacological Landscape of Bisbenzylisoquinoline Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisbenzylisoquinoline alkaloids (BBIQAs) are a large and structurally diverse class of natural products predominantly found in plants of the Menispermaceae, Berberidaceae, and Ranunculaceae families. These compounds, characterized by the presence of two benzylisoquinoline units linked together, have garnered significant attention in the scientific community for their wide array of potent pharmacological activities. This technical guide provides an in-depth overview of the core pharmacological properties of key BBIQAs, including their cytotoxic, anti-inflammatory, anti-arrhythmic, and neuroprotective effects. It is designed to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative data, and visualizations of the underlying molecular mechanisms.

Core Pharmacological Properties and Quantitative Data

BBIQAs exhibit a remarkable range of biological activities, making them promising candidates for the development of novel therapeutics. The following sections summarize the key pharmacological properties of selected BBIQAs, with quantitative data presented for easy comparison.

Table 1: Cytotoxic Effects of Bisbenzylisoquinoline Alkaloids

| Alkaloid | Cancer Cell Line | Assay | IC50 (µM) | Citation(s) |

| Tetrandrine | MOLT-4 (Human T-cell leukemia) | MTT | 4.43 ± 0.22 | |

| MOLT-4/DNR (Doxorubicin-resistant) | MTT | 3.62 ± 0.22 | ||

| Isotetrandrine | MOLT-4 (Human T-cell leukemia) | MTT | 2.19 ± 0.27 | |

| MOLT-4/DNR (Doxorubicin-resistant) | MTT | 2.28 ± 0.33 | ||

| Cycleanine | Ovcar-8 (Ovarian cancer) | SRB | 7-14 | |

| A2780 (Ovarian cancer) | SRB | 7-14 | ||

| Ovcar-4 (Ovarian cancer) | SRB | 7-14 | ||

| Igrov-1 (Ovarian cancer) | SRB | 7-14 | ||

| 2'-norcocsuline | A2780 (Ovarian cancer) | SRB | 0.8–2.9 | |

| Igrov-1 (Ovarian cancer) | SRB | 0.8–2.9 | ||

| Ovcar-8 (Ovarian cancer) | SRB | 0.8–2.9 | ||

| Ovcar-4 (Ovarian cancer) | SRB | 0.8–2.9 | ||

| Isochondodendrine | A2780 (Ovarian cancer) | SRB | 3.5–17 | |

| Igrov-1 (Ovarian cancer) | SRB | 3.5–17 | ||

| Ovcar-8 (Ovarian cancer) | SRB | 3.5–17 | ||

| Ovcar-4 (Ovarian cancer) | SRB | 3.5–17 |

Table 2: Anti-arrhythmic Effects of Bisbenzylisoquinoline Alkaloids

| Alkaloid | Ion Channel | Cell Type | Assay | IC50 (µM) | Citation(s) |

| Dauricine | IKr (rapidly activating delayed rectifier K+ current) | Guinea pig ventricular myocytes | Patch Clamp | 16 | |

| IKs (slowly activating delayed rectifier K+ current) | Guinea pig ventricular myocytes | Patch Clamp | 33 |

Table 3: Toxicity of Bisbenzylisoquinoline Alkaloids

| Alkaloid | Animal Model | Route of Administration | LD50 | Citation(s) |

| Tetrandrine | Mice | Intravenous | 444.67 ± 35.76 mg/kg | |

| Dauricine | Mice | Intraperitoneal | 150 mg/kg (caused significant alveolar edema and hemorrhage) |

Signaling Pathways and Mechanisms of Action

The pharmacological effects of BBIQAs are mediated through their interaction with a variety of cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of new drugs.

Anti-inflammatory Effects of Tetrandrine via NF-κB Pathway

Tetrandrine has been shown to exert potent anti-inflammatory effects by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Caption: Tetrandrine inhibits the NF-κB signaling pathway.

Neuroprotective Effects of Liensinine and Neferine via Autophagy

Liensinine and neferine have demonstrated neuroprotective properties, in part, by modulating the autophagy pathway. Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and proteins, and its dysregulation is implicated in neurodegenerative diseases.

Caption: Liensinine and Neferine promote neuroprotection by enhancing autophagy.

Experimental Protocols

To facilitate the replication and further investigation of the pharmacological properties of BBIQAs, this section provides detailed methodologies for key experiments.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method to assess cell viability and the cytotoxic potential of compounds.

Materials:

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

Cell culture medium

-

Test compound (Bisbenzylisoquinoline alkaloid)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the BBIQA in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Anti-arrhythmic Activity: Patch-Clamp Electrophysiology

The patch-clamp technique is a powerful tool for studying the effects of compounds on ion channels, which are critical for cardiac action potential and rhythm.

Materials:

-

Isolated cardiomyocytes (e.g., from guinea pig ventricle)

-

Patch-clamp amplifier and data acquisition system

-

Micropipettes

-

Microscope

-

Perfusion system

-

Extracellular and intracellular solutions

-

Test compound (e.g., Dauricine)

Procedure:

-

Cell Preparation: Isolate single ventricular myocytes from the heart of a suitable animal model (e.g., guinea pig) using enzymatic digestion.

-

Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries using a pipette puller. The pipette tip should have a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Giga-seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane of a single cardiomyocyte. Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing a whole-cell recording configuration. This allows for control of the membrane potential and recording of the total ionic currents flowing across the cell membrane.

-

Data Recording:

-

Voltage-Clamp Mode: To study the effect on specific ion channels (e.g., potassium channels), apply a series of voltage steps to the cell and record the resulting currents. Apply the BBIQA to the perfusion solution and record the changes in the current amplitude and kinetics.

-

Current-Clamp Mode: To study the effect on the action potential, inject a small current to elicit an action potential and record the changes in its shape and duration after the application of the BBIQA.

-

-

Data Analysis: Analyze the recorded currents or action potentials to determine the effect of the compound. For ion channel studies, dose-response curves can be generated to calculate the IC50 value for channel blockade. For action potential studies, changes in parameters like action potential duration (APD) at 50% and 90% repolarization (APD50 and APD90) are measured.

Caption: Workflow for assessing anti-arrhythmic activity using patch-clamp.

NF-κB Activity: Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway.

Materials:

-

Cells stably or transiently transfected with an NF-κB-driven luciferase reporter construct

-

96-well plates

-

Cell culture medium

-

Test compound (e.g., Tetrandrine)

-

NF-κB activator (e.g., TNF-α or LPS)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the reporter cells into a 96-well plate and incubate overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the BBIQA for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-24 hours.

-

Cell Lysis: Wash the cells with PBS and add a passive lysis buffer to each well.

-

Luciferase Assay: Add the luciferase assay reagent to each well. This reagent contains the substrate luciferin.

-

Luminescence Measurement: Immediately measure the luminescence using a luminometer. The amount of light produced is proportional to the amount of luciferase expressed, which in turn reflects the level of NF-κB activation.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration. Calculate the percentage of inhibition of NF-κB activation for each concentration of the BBIQA.

Caption: Workflow for the NF-κB luciferase reporter assay.

Conclusion

Bisbenzylisoquinoline alkaloids represent a rich source of pharmacologically active compounds with therapeutic potential in various disease areas, including oncology, inflammation, cardiovascular disorders, and neurodegenerative diseases. This technical guide has provided a comprehensive overview of their key pharmacological properties, supported by quantitative data and detailed experimental protocols. The elucidation of the signaling pathways modulated by these alkaloids offers valuable insights for the development of targeted therapies. Further research into the structure-activity relationships, pharmacokinetic profiles, and safety of BBIQAs is warranted to fully realize their clinical potential.

Hernandezine: A Novel AMPK Activator for Overcoming Drug Resistance in Cancer

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The emergence of multidrug resistance (MDR) is a primary obstacle in the successful chemotherapeutic treatment of cancer, leading to high rates of disease recurrence and patient mortality. A key mechanism underlying this resistance is the evasion of apoptosis, the programmed cell death pathway typically targeted by conventional cancer therapies. This has spurred the search for novel therapeutic agents that can induce alternative cell death pathways in apoptosis-resistant cancer cells. Hernandezine, a bisbenzylisoquinoline alkaloid, has emerged as a promising candidate. This technical guide consolidates the current research on this compound, presenting it as a novel and potent activator of AMP-activated protein kinase (AMPK). Through direct AMPK activation, this compound initiates a cascade of downstream signaling events that culminate in autophagic cell death, a mechanism that is particularly effective in drug-resistant and apoptosis-defective cancer cells. This document provides an in-depth overview of its mechanism of action, quantitative efficacy data, detailed experimental protocols, and a visual representation of the key signaling pathways.

Introduction

Drug resistance in cancer is a complex phenomenon, with apoptosis evasion being a critical factor.[1] Cancer cells can acquire resistance to a wide array of chemotherapeutic agents by disrupting the apoptotic signaling cascade.[1] This necessitates the development of therapeutic strategies that can bypass the apoptotic machinery. One such strategy is the induction of autophagic cell death.

This compound, a natural alkaloid, has been identified as a potent inducer of autophagic cell death in a variety of cancer cell lines.[1][2] Its mechanism of action is centered on the direct activation of AMP-activated protein kinase (AMPK), a crucial energy sensor and regulator of cellular metabolism.[2][3] Activation of AMPK by this compound triggers autophagy, a cellular recycling process, which in the context of cancer can lead to cell death.[2] This guide will delve into the technical details of this compound's function as an AMPK activator and its potential as a therapeutic agent for drug-resistant cancers.

Quantitative Data on this compound's Cytotoxicity

This compound has demonstrated significant and selective cytotoxicity against a broad panel of human cancer cell lines, while exhibiting considerably lower toxicity towards normal cells.[2] The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below, providing a quantitative measure of its efficacy.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Cancer Cell Lines | |||

| A549 | Lung Cancer | 7.59 | [2] |

| H1299 | Lung Cancer | 6.74 | [2] |

| MCF-7 | Breast Cancer | Not specified, but potent | [2] |

| PC3 | Prostate Cancer | Not specified, but potent | [2] |

| HepG2 | Liver Cancer | 7.42 | [2] |

| Hep3B | Liver Cancer | 6.71 | [2] |

| HeLa | Cervical Cancer | Not specified, but potent | [2] |

| Capan-1 | Pancreatic Ductal Adenocarcinoma | 47.7 (24h), 14.8 (48h) | [4] |

| SW1990 | Pancreatic Ductal Adenocarcinoma | 40.1 (24h), 27.5 (48h) | [4] |

| DLD-1 Bax-Bak DKO | Apoptosis-Resistant Colon Cancer | Similar to wild-type | [2] |

| HCT-8 (Taxol-resistant) | Drug-Resistant Colon Cancer | Effective at 10 µM | [2] |

| Normal Cell Lines | |||

| LO2 | Normal Human Hepatocytes | 65.1 | [2] |

Signaling Pathways and Experimental Workflows

The mechanism of this compound-induced cell death is rooted in the activation of the AMPK signaling pathway, leading to autophagy. The following diagrams, generated using Graphviz (DOT language), illustrate these processes.

Caption: this compound directly activates AMPK, leading to mTOR inhibition and subsequent Ulk1 activation, which initiates autophagy and results in autophagic cell death in drug-resistant cancer cells.

Caption: Experimental workflow for investigating the effects of this compound on drug-resistant cancer cells.

Caption: this compound induces autophagic cell death, bypassing resistance to apoptosis and multidrug resistance in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound.

Cell Culture and this compound Treatment

-

Cell Lines: A panel of human cancer cell lines including HeLa (cervical), A549 (lung), MCF-7 (breast), PC3 (prostate), HepG2 (liver), Hep3B (liver), H1299 (lung), Capan-1 (pancreatic), and SW1990 (pancreatic) are utilized. Apoptosis-resistant models such as DLD-1 Bax-Bak double knockout (DKO) colon cancer cells and drug-resistant models like taxol-resistant HCT-8 colon cancer cells are also employed.[2][4] Normal human hepatocytes (LO2) are used as a control for cytotoxicity comparison.[2]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation and Application: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations (e.g., 1-100 µM). Control cells are treated with an equivalent amount of DMSO.

Cytotoxicity Assessment (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity as an indicator of cell viability.

-

Protocol:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

-

Autophagy Assessment (GFP-LC3 Puncta Formation)

-

Principle: The microtubule-associated protein 1A/1B-light chain 3 (LC3) is a reliable marker for autophagy. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II). When tagged with Green Fluorescent Protein (GFP), the localization of LC3-II to autophagosomes appears as distinct puncta.

-

Protocol:

-

Seed cells on glass coverslips in 24-well plates.

-

Transfect the cells with a GFP-LC3 expression plasmid using a suitable transfection reagent.

-

After 24 hours, treat the cells with this compound (e.g., 10 µM) for another 24 hours.

-

Fix the cells with 4% paraformaldehyde, and mount the coverslips onto microscope slides.

-

Observe the cells under a fluorescence microscope.

-

Quantify the percentage of cells with GFP-LC3 puncta (typically >10 dots per cell).[2]

-

Cell Death Analysis (Annexin V/Propidium Iodide Staining)

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus marking late apoptotic and necrotic cells.

-

Protocol:

-

Treat cells with this compound as required.

-

Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Western Blot Analysis

-

Principle: Western blotting is used to detect specific proteins in a sample and to quantify their expression levels. This is crucial for assessing the phosphorylation status of AMPK and the conversion of LC3-I to LC3-II.

-

Protocol:

-

Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-AMPK, total AMPK, LC3, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

In Vitro AMPK Kinase Assay

-

Principle: This cell-free assay directly measures the ability of this compound to activate AMPK enzyme activity.

-

Protocol:

-

Utilize a commercial AMPK kinase assay kit.

-

Incubate recombinant active AMPK enzyme with a specific substrate (e.g., a peptide containing the AMPK phosphorylation motif) in a kinase reaction buffer.

-

Add this compound at various concentrations to the reaction mixture. AMP is used as a positive control.

-

Initiate the kinase reaction by adding ATP.

-

After incubation, quantify the amount of phosphorylated substrate, often through an ELISA-based method using a phospho-specific antibody.[2]

-

Mechanism of Action and Therapeutic Potential

The collective evidence strongly indicates that this compound's anti-cancer activity in drug-resistant settings is primarily mediated by its direct activation of AMPK.[1][2] This activation leads to the induction of autophagic cell death, a non-apoptotic form of programmed cell death.[2] This is particularly significant for cancers that have developed resistance to conventional chemotherapies by inactivating apoptotic pathways.[1]

Furthermore, in some cancer types like pancreatic cancer, the generation of reactive oxygen species (ROS) has been identified as an upstream event that contributes to AMPK activation by this compound.[4] This suggests that this compound may have a multi-faceted mechanism of action.

The ability of this compound to induce cell death in apoptosis-resistant and multidrug-resistant cancer cells highlights its potential as a lead compound for the development of new anticancer drugs.[2] Its selectivity for cancer cells over normal cells further enhances its therapeutic promise.

Conclusion and Future Directions

This compound represents a novel class of AMPK activators with significant potential for the treatment of drug-resistant cancers. Its ability to induce autophagic cell death in an apoptosis-independent manner provides a promising strategy to overcome a major hurdle in cancer chemotherapy. The data presented in this guide underscores the potent and selective anti-cancer properties of this compound.

Future research should focus on several key areas. In vivo studies are necessary to validate the efficacy of this compound in animal models of drug-resistant cancer. Pharmacokinetic and pharmacodynamic studies will be crucial to determine its bioavailability, distribution, and optimal dosing regimens. Furthermore, medicinal chemistry efforts could be directed towards synthesizing this compound analogs with improved potency, selectivity, and drug-like properties. Ultimately, the goal is to translate the promising preclinical findings of this compound into effective clinical therapies for patients with drug-resistant malignancies.

References

- 1. Inhibitory Effect of this compound on the Proliferation of Hepatocellular Carcinoma [jstage.jst.go.jp]

- 2. This compound, a novel AMPK activator induces autophagic cell death in drug-resistant cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a natural herbal alkaloid, ameliorates type 2 diabetes by activating AMPK in two mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Biosynthetic Pathway of Hernandezine: A Technical Guide for Researchers

An In-depth Exploration of the Molecular Journey from Precursor to a Promising Bioactive Alkaloid

Introduction

Hernandezine, a complex bisbenzylisoquinoline alkaloid (bisBIA), has garnered significant attention within the scientific community for its diverse pharmacological activities. Found primarily in plant species of the Thalictrum genus, this natural product showcases a unique molecular architecture that contributes to its therapeutic potential.[1] For researchers in drug development and natural product chemistry, a thorough understanding of the biosynthetic pathway of this compound is paramount. This technical guide provides a comprehensive overview of the current knowledge surrounding the biosynthesis of this compound, from its primary metabolic precursors to the final enzymatic steps that forge its intricate structure. This document is intended to serve as a valuable resource for scientists seeking to harness this pathway for synthetic biology applications, metabolic engineering, and the discovery of novel therapeutic agents.

The biosynthesis of this compound is a multi-step process that begins with the aromatic amino acid L-tyrosine. Through a series of enzymatic reactions, tyrosine is converted into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[2] These precursors undergo a crucial condensation reaction to form the foundational scaffold of all benzylisoquinoline alkaloids, (S)-norcoclaurine. Subsequent modifications, including methylation and hydroxylation, give rise to a diverse array of benzylisoquinoline alkaloid (BIA) monomers.

The defining step in the formation of this compound is the oxidative coupling of two specific BIA monomers, believed to be (S)-N-methylcoclaurine. This critical dimerization is catalyzed by a specific class of enzymes known as cytochrome P450s, which are responsible for the formation of the characteristic bisbenzylisoquinoline structure.[3][4] While the general pathway for bisBIA biosynthesis is established, the precise enzymes and regulatory mechanisms governing this compound formation in Thalictrum species are still areas of active investigation.

This guide will delve into the known and proposed steps of the this compound biosynthetic pathway, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the key molecular transformations.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two major stages: the formation of the benzylisoquinoline alkaloid (BIA) monomer, (S)-N-methylcoclaurine, and the subsequent dimerization of these monomers to yield the final this compound molecule.

Stage 1: Biosynthesis of the (S)-N-methylcoclaurine Monomer

The journey from the primary metabolite L-tyrosine to the BIA monomer (S)-N-methylcoclaurine involves a series of well-characterized enzymatic steps.

-

Formation of Dopamine and 4-Hydroxyphenylacetaldehyde (4-HPAA): The pathway initiates with the conversion of L-tyrosine into both dopamine and 4-HPAA. Tyrosine is first hydroxylated to L-DOPA, which is then decarboxylated to form dopamine. In a parallel branch, tyrosine is converted to 4-hydroxyphenylpyruvic acid, which is then decarboxylated and oxidized to yield 4-HPAA.

-

Pictet-Spengler Condensation to (S)-Norcoclaurine: The first committed step in BIA biosynthesis is the condensation of dopamine and 4-HPAA, a reaction catalyzed by the enzyme norcoclaurine synthase (NCS). This Pictet-Spengler reaction forms the core benzylisoquinoline scaffold, yielding (S)-norcoclaurine.[2]

-

Methylation and Hydroxylation Steps: Following the formation of (S)-norcoclaurine, a series of methylation and hydroxylation reactions occur to produce (S)-N-methylcoclaurine. These modifications are catalyzed by specific methyltransferases and cytochrome P450 enzymes, respectively. The precise sequence of these events can vary between plant species, but generally involves the N-methylation of the secondary amine and O-methylation of the hydroxyl groups.

Stage 2: Dimerization to this compound

The crucial step in the formation of this compound is the oxidative coupling of two (S)-N-methylcoclaurine monomers.

Oxidative Coupling: This reaction is catalyzed by a specific cytochrome P450 enzyme belonging to the CYP80 family. These enzymes facilitate the formation of a carbon-oxygen or carbon-carbon bond between the two monomer units, leading to the characteristic bisbenzylisoquinoline structure of this compound. While the exact CYP80 isozyme responsible for this compound synthesis in Thalictrum has not yet been definitively identified, it is the key catalyst in this final biosynthetic step.

Quantitative Data

Currently, there is a notable absence of specific quantitative data in the scientific literature regarding the biosynthesis of this compound. Information on enzyme kinetics, such as Michaelis-Menten constants (Km) and catalytic efficiency (kcat), for the specific enzymes involved in the Thalictrum pathway is not yet available. Similarly, data on in planta precursor concentrations and product yields for this compound are yet to be reported.

The following table summarizes the types of quantitative data that are crucial for a complete understanding of the this compound biosynthetic pathway and represent key areas for future research.

| Parameter | Description | Significance | Status |

| Enzyme Kinetics (Km, kcat) | Michaelis-Menten constant and turnover number for key enzymes (e.g., NCS, Methyltransferases, CYP450). | Provides insights into enzyme-substrate affinity and catalytic efficiency, crucial for metabolic modeling and engineering. | Not Available |

| Precursor Concentrations | In planta concentrations of L-tyrosine, dopamine, 4-HPAA, and (S)-N-methylcoclaurine in Thalictrum species. | Helps to identify potential rate-limiting steps and bottlenecks in the biosynthetic pathway. | Not Available |

| Product Yield | The amount of this compound produced per unit of plant tissue or cell culture. | Essential for evaluating the efficiency of the natural pathway and for optimizing production in engineered systems. | Not Available |

| Gene Expression Levels | Transcript abundance of the genes encoding the biosynthetic enzymes under different conditions. | Correlates gene activity with alkaloid production and can reveal regulatory mechanisms. | Not Available |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will rely on a combination of established and cutting-edge experimental techniques. The following protocols provide a general framework for the key experiments required to fully characterize this pathway.

Protocol 1: Identification and Characterization of Biosynthetic Genes

This protocol outlines a general workflow for identifying the genes encoding the enzymes of the this compound pathway using a transcriptomics approach.

Methodology:

-

Plant Material and RNA Extraction: Collect tissue from a Thalictrum species known to produce high levels of this compound. Immediately freeze the tissue in liquid nitrogen and store at -80°C. Extract total RNA using a suitable plant RNA extraction kit, ensuring high quality and purity.

-

RNA Sequencing and Transcriptome Assembly: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina). Assemble the sequencing reads into a de novo transcriptome using software such as Trinity or SOAPdenovo-Trans.

-

Co-expression Analysis: Identify transcripts homologous to known benzylisoquinoline alkaloid biosynthetic genes (e.g., NCS, methyltransferases) within the assembled transcriptome. Perform a co-expression analysis to find other genes that show a similar expression pattern across different tissues or conditions. This will generate a list of candidate genes for the this compound pathway, including the putative cytochrome P450.

-

Gene Cloning and Heterologous Expression: Design primers to amplify the full-length coding sequences of the candidate genes. Clone the PCR products into an appropriate expression vector. Transform the expression constructs into a suitable heterologous host, such as E. coli or Saccharomyces cerevisiae.

-

Enzyme Assays: Induce protein expression in the heterologous host and purify the recombinant enzymes. Perform in vitro enzyme assays by incubating the purified protein with the presumed substrate (e.g., (S)-N-methylcoclaurine for the CYP450) and necessary co-factors (e.g., NADPH and a P450 reductase for the CYP450).

-

Product Identification: Analyze the reaction products using liquid chromatography-mass spectrometry (LC-MS) to detect the formation of the expected product. For definitive structural confirmation, scale up the reaction and purify the product for analysis by nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Isotopic Labeling Studies to Trace Precursor Incorporation

Isotopic labeling is a powerful technique to confirm the precursors and intermediates of a biosynthetic pathway.

Methodology:

-

Synthesis of Labeled Precursors: Synthesize isotopically labeled versions of the presumed precursors, such as 13C- or 14C-labeled L-tyrosine or (S)-N-methylcoclaurine.

-

Feeding Studies: Administer the labeled precursor to Thalictrum plantlets, cell cultures, or tissue slices. This can be done by adding the precursor to the growth medium or by direct injection.

-

Incubation and Extraction: Allow the plant material to metabolize the labeled precursor for a specific period. After incubation, harvest the tissue and perform an alkaloid extraction.

-

Analysis of Labeled Products: Separate the extracted alkaloids using high-performance liquid chromatography (HPLC). Analyze the fractions containing this compound for the incorporation of the isotopic label using a mass spectrometer (for stable isotopes) or a scintillation counter (for radioisotopes). The position of the label within the this compound molecule can be determined by NMR spectroscopy or by chemical degradation followed by analysis of the fragments.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound represents a fascinating example of the chemical ingenuity of plants. While the general framework of bisbenzylisoquinoline alkaloid biosynthesis provides a solid foundation for understanding its formation, significant research is still required to elucidate the specific details of the this compound pathway in Thalictrum species. The identification and characterization of the precise cytochrome P450 enzyme responsible for the dimerization of (S)-N-methylcoclaurine is a key objective for future research.

The application of modern multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, will be instrumental in identifying the complete set of genes and enzymes involved in this compound biosynthesis and in unraveling its regulatory networks. Furthermore, the elucidation of this pathway will open up new avenues for the sustainable production of this compound and its analogs through metabolic engineering and synthetic biology approaches. By transferring the biosynthetic genes into microbial hosts such as E. coli or yeast, it may be possible to create cellular factories for the on-demand production of this valuable alkaloid, thus providing a reliable and scalable source for further pharmacological investigation and drug development. The in-depth knowledge of the this compound biosynthetic pathway will not only advance our fundamental understanding of plant secondary metabolism but also empower the development of novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for Hernandezine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of Hernandezine, a bisbenzylisoquinoline alkaloid, in cell culture experiments. The information is intended to guide researchers in preparing and utilizing this compound for in vitro studies, particularly in cancer research.

Data Presentation: Solubility and Working Concentrations

The following table summarizes key quantitative data for the preparation and application of this compound solutions in cell culture.

| Parameter | Value | Solvent | Source(s) |

| Stock Solution Concentration | 50 mM - 100 mM | Dimethyl Sulfoxide (DMSO) | [1][2][3] |

| Storage Temperature | -80 °C | N/A | [2] |

| Typical Working Concentration Range | 1 µM - 40 µM | Cell Culture Medium | [4] |

| Example Working Concentration | 10 µM | Cell Culture Medium | [2][3] |

| Reported IC50 Values | 47.7 µM (Capan-1 cells)40.1 µM (SW1990 cells) | Cell Culture Medium | [4] |

Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound Stock Solution

This protocol details the steps for preparing a concentrated stock solution of this compound, which can be stored for long-term use and diluted to final working concentrations for experiments.

Materials:

-

This compound powder (Molecular Weight: 652.79 g/mol )

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or cryovials

-

Analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Calculate the required mass of this compound: To prepare a 50 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) For 1 mL (0.001 L) of a 50 mM (0.050 mol/L) solution: Mass (mg) = 0.050 mol/L x 0.001 L x 652.79 g/mol x 1000 mg/g = 32.64 mg

-

Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).

-

Dissolution:

-

Transfer the weighed this compound powder into a sterile microcentrifuge tube or cryovial.

-

Add the calculated volume of DMSO to the tube. For the example above, add 1 mL of DMSO.

-

Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution, but avoid excessive heat.

-

-

Sterilization (Optional but Recommended): If the initial components were not sterile, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter into a new sterile cryovial. This is crucial for preventing contamination in cell cultures.

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL).

-

Store the aliquots at -80°C for long-term stability.[2]

-

Protocol 2: Preparation of a 10 µM this compound Working Solution

This protocol describes the dilution of the concentrated stock solution into a working solution for direct application to cell cultures.

Materials:

-

50 mM this compound stock solution in DMSO

-

Pre-warmed complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile conical tubes or microcentrifuge tubes

-

Pipettes and sterile filter tips

Procedure:

-

Thaw Stock Solution: Remove one aliquot of the 50 mM this compound stock solution from the -80°C freezer and thaw it at room temperature.

-

Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in the cell culture medium. The following formula can be used (C1V1 = C2V2):

-

C1 = Concentration of stock solution (50 mM or 50,000 µM)

-

V1 = Volume of stock solution to be added (?)

-

C2 = Desired final concentration (10 µM)

-

V2 = Final volume of the working solution (e.g., 1 mL or 1000 µL)

V1 = (C2 x V2) / C1 = (10 µM x 1000 µL) / 50,000 µM = 0.2 µL

-

-

Serial Dilution (Recommended): Directly pipetting very small volumes like 0.2 µL can be inaccurate. It is best practice to perform a serial dilution.

-

Step 3a (Intermediate Dilution): Prepare an intermediate dilution by adding 2 µL of the 50 mM stock solution to 998 µL of cell culture medium. This results in a 100 µM intermediate solution.

-

Step 3b (Final Dilution): Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to achieve a final working concentration of 10 µM.

-

-

Addition to Cells:

-

Gently mix the final working solution.

-

Remove the existing medium from your cell culture plates and replace it with the medium containing the desired concentration of this compound.

-

Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

-

Mandatory Visualizations

Experimental Workflow: this compound Solution Preparation

Caption: Workflow for preparing this compound stock and working solutions.

Signaling Pathway: this compound-Induced Autophagy

Caption: this compound activates the ROS/AMPK pathway to induce autophagy.

References

- 1. This compound, a novel AMPK activator induces autophagic cell death in drug-resistant cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces autophagic cell death in human pancreatic cancer cells via activation of the ROS/AMPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. This compound induces autophagic cell death in human pancreatic cancer cells via activation of the ROS/AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Assaying for Autophagic Flux in Hernandezine-Treated Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hernandezine, a bisbenzylisoquinoline alkaloid, has emerged as a potent inducer of autophagy, demonstrating significant anti-cancer activity in a variety of cancer cell lines.[1][2][3][4] It primarily functions as a novel activator of AMP-activated protein kinase (AMPK), a key energy sensor in the cell.[1][3] Activation of AMPK by this compound leads to the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and proliferation, thereby initiating the autophagic process.[1][5][6][7] Furthermore, studies have indicated that this compound can induce autophagic cell death, even in drug-resistant cancers, making it a promising candidate for therapeutic development.[1][2][3] Some evidence also suggests that at later stages, this compound may impair autophagic flux by disrupting lysosomal function.[8][9]